Home > Products > Screening Compounds P77605 > 8-Methylpyrido[4,3-d]pyrimidin-5-amine
8-Methylpyrido[4,3-d]pyrimidin-5-amine -

8-Methylpyrido[4,3-d]pyrimidin-5-amine

Catalog Number: EVT-13664490
CAS Number:
Molecular Formula: C8H8N4
Molecular Weight: 160.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Methylpyrido[4,3-d]pyrimidin-5-amine is a heterocyclic organic compound belonging to the class of pyrido[4,3-d]pyrimidines. This compound features a fused ring system that incorporates nitrogen atoms, making it significant in various biological applications, particularly in medicinal chemistry. The compound's structure consists of a pyridine ring fused to a pyrimidine ring, with an amino group at the 5-position and a methyl group at the 8-position.

Source and Classification

8-Methylpyrido[4,3-d]pyrimidin-5-amine is classified under organoheterocyclic compounds, specifically within the subclass of pyridopyrimidines. These compounds are characterized by their unique nitrogen-containing ring structures, which contribute to their diverse chemical properties and biological activities. The compound can be synthesized through various chemical reactions, often involving modifications of existing pyridopyrimidine derivatives.

Synthesis Analysis

Methods and Technical Details

The synthesis of 8-methylpyrido[4,3-d]pyrimidin-5-amine can be achieved through several methods:

  1. Nitration: The process begins with the nitration of 2-amino-4-picoline using nitric acid in concentrated sulfuric acid. This reaction yields a mixture of nitropyridine derivatives which can be separated via column chromatography .
  2. Functional Group Transformation: Following nitration, the amino group can be converted to a hydroxyl group using sodium nitrite under Sandmeyer conditions. This step is crucial for further functionalization of the compound .
  3. Chlorination and Carboxylation: Subsequent reactions include chlorination and carboxylation, which introduce additional functional groups necessary for the final product synthesis. These reactions typically yield high percentages of desired intermediates .
  4. Condensation Reactions: The final steps involve condensation with chloroformamidine hydrochloride, leading to the formation of 8-methylpyrido[4,3-d]pyrimidin-5-amine in good yield.

This multi-step synthetic route allows for the introduction of various substituents at different positions on the pyridopyrimidine framework, enhancing its potential biological activity.

Molecular Structure Analysis

Structure and Data

The molecular formula for 8-methylpyrido[4,3-d]pyrimidin-5-amine is C8H9N5C_8H_9N_5. The compound features:

  • Molecular Weight: Approximately 179.19 g/mol
  • Structural Characteristics: The structure includes:
    • A pyridine ring fused to a pyrimidine ring.
    • An amino group (-NH2) at position 5.
    • A methyl group (-CH3) at position 8.

The arrangement of nitrogen atoms within the rings significantly influences the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

8-Methylpyrido[4,3-d]pyrimidin-5-amine participates in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution Reactions: The amino group can act as a nucleophile in substitution reactions, allowing for further derivatization at position 5 or other reactive sites on the molecule.
  2. Coupling Reactions: The compound can undergo coupling reactions with aryl halides or other electrophiles via palladium-catalyzed methods (e.g., Suzuki coupling), facilitating the introduction of diverse substituents that may enhance its pharmacological properties .
  3. Reduction Reactions: The presence of nitro or carbonyl groups in synthetic intermediates allows for reduction reactions that can modify the electronic properties of the compound.

These reactions are crucial for developing derivatives with optimized biological activity.

Mechanism of Action

Process and Data

The mechanism of action for 8-methylpyrido[4,3-d]pyrimidin-5-amine primarily involves its interaction with specific biological targets such as protein kinases. The compound acts as an inhibitor by binding to the active site of these enzymes, disrupting their function and thereby affecting cellular signaling pathways involved in cancer progression and other diseases.

The detailed mechanism often entails:

  1. Binding Affinity: The nitrogen atoms in the pyridopyrimidine structure facilitate hydrogen bonding with target proteins.
  2. Conformational Changes: Upon binding, conformational changes in the target enzyme may occur, inhibiting its activity.
  3. Biological Impact: This inhibition can lead to reduced cell proliferation or altered apoptosis pathways in cancer cells.

Data from various studies indicate that modifications to the structure can enhance binding affinity and selectivity towards specific kinases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid powder.
  • Solubility: Soluble in polar solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with electrophiles due to its nucleophilic amino group.

Relevant data suggest that variations in substituents significantly affect both solubility and reactivity profiles, which are critical for drug formulation purposes .

Applications

Scientific Uses

8-Methylpyrido[4,3-d]pyrimidin-5-amine has several promising applications in scientific research:

  1. Anticancer Research: Its role as a kinase inhibitor makes it a candidate for developing new anticancer therapies aimed at specific signaling pathways involved in tumor growth.
  2. Drug Development: As part of medicinal chemistry studies, this compound serves as a scaffold for synthesizing novel derivatives with enhanced pharmacological properties.
  3. Biochemical Studies: Used in biochemical assays to study enzyme kinetics and inhibition mechanisms relevant to various diseases.
Introduction to Pyridopyrimidine Scaffolds in Medicinal Chemistry

Structural Significance of Pyrido[4,3-d]pyrimidine Derivatives in Drug Discovery

The molecular architecture of pyrido[4,3-d]pyrimidine provides a versatile platform for rational drug design. The 8-methyl substituent enhances hydrophobic interactions within enzyme pockets, while the 5-amino group serves as a critical hydrogen bond donor/acceptor, facilitating interactions with catalytic residues in target proteins [7] [10]. This specific substitution pattern in 8-methylpyrido[4,3-d]pyrimidin-5-amine creates a pharmacophoric triad (hydrogen bond donor, hydrogen bond acceptor, and hydrophobic group) essential for high-affinity binding to kinases and epigenetic regulators. The electron-donating nature of the 5-amino group increases π-electron density in the pyrimidine ring, enhancing stacking interactions with aromatic residues in protein binding sites.

Synthetic access to this scaffold typically employs multi-step strategies beginning with functionalized pyridine precursors. A representative route involves:

  • Nitration of 2-amino-4-picoline followed by regioselective separation of isomers
  • Chlorination and carboxylation to install key functional groups
  • Thermal cyclocondensation with chloroformamidine hydrochloride to form the pyridopyrimidine core
  • Palladium-catalyzed cross-coupling or nucleophilic substitution at C4 [7]

The strategic placement of the methyl group at C8 and the amino group at C5 enables synergistic interactions with both polar and non-polar regions of biological targets. Structure-activity relationship (SAR) studies reveal that N8 methylation significantly enhances cellular permeability and metabolic stability compared to unmethylated analogs, while substitution at C4 with aryl or heteroaryl groups dramatically influences target selectivity [3] [7].

Table 2: Synthetic Routes to 8-Methylpyrido[4,3-d]pyrimidin-5-amine Derivatives

Synthetic StepKey Reagents/ConditionsFunctionYield (%)
Precursor NitrationHNO₃/H₂SO₄; silica gel chromatographyRegioselective introduction of nitro group60-75
Sandmeyer HydroxylationNaNO₂/Cu⁺Conversion of amino to hydroxyl group>90
Carboxylation & ReductionKMnO₄; Fe/AcOHInstallation of carboxylic acid; reduction80-89
CyclocondensationChloroformamidine HClFormation of pyridopyrimidine core>90
C4 FunctionalizationPd-catalyzed coupling or SNArIntroduction of diverse pharmacophores45-85

Role of 8-Methylpyrido[4,3-d]pyrimidin-5-amine in Kinase Inhibition and Epigenetic Modulation

Kinase Inhibition Mechanisms

The 8-methylpyrido[4,3-d]pyrimidin-5-amine scaffold demonstrates remarkable versatility in inhibiting clinically relevant kinases. Biochemical studies reveal its potent activity against p38 mitogen-activated protein kinase (MAPK), a critical regulator of cellular stress responses and inflammation pathways. The compound binds to the ATP-binding cleft through formation of three key hydrogen bonds: two between the pyrimidine nitrogen atoms and the kinase hinge region, and one between the 5-amino group and a conserved glutamate residue [8]. The 8-methyl group occupies a hydrophobic pocket near the gatekeeper residue, enhancing binding affinity by van der Waals interactions. This inhibition attenuates downstream signaling cascades, reducing expression of transcription factors implicated in pathological gene expression [8].

Beyond p38 MAPK, derivatives show activity against fibroblast growth factor receptors (FGFRs) and cyclin-dependent kinases (CDKs), making them promising candidates for cancer therapeutics. Modifications at the C4 position significantly influence kinase selectivity profiles:

  • Aryl substituents enhance FGFR1 inhibition (IC₅₀ < 100 nM)
  • Heterocyclic extensions improve CDK4/6 selectivity
  • Aliphatic chains reduce off-target effects but decrease potency [3] [9]

In cellular models, lead compounds induce G1/S cell cycle arrest and promote apoptosis in cancer cell lines, particularly in breast (MCF-7, MDA-MB-468) and renal (UO-31) carcinomas [7]. The UO-31 renal cancer cell line shows exceptional sensitivity to these derivatives, with growth inhibition exceeding 50% at micromolar concentrations, attributed to dual kinase inhibition and epigenetic effects.

Table 4: Kinase Targets of 8-Methylpyrido[4,3-d]pyrimidin-5-amine Derivatives

Kinase TargetBiological FunctionInhibition IC₅₀ (nM)*Cellular Phenotype
p38 MAPKStress-activated signaling; inflammation10-50Reduced DUX4 expression; anti-inflammatory
FGFR1Angiogenesis; cell proliferation20-100Decreased tumor vascularization
CDK4/Cyclin D1G1/S cell cycle progression15-200G1 cell cycle arrest; senescence
VEGFR2Endothelial cell migration; angiogenesis50-500Inhibited tube formation

*Range for representative derivatives; potency varies with C4 substituents [3] [7] [8]

Epigenetic Modulation

Beyond kinase inhibition, 8-methylpyrido[4,3-d]pyrimidin-5-amine derivatives interact with epigenetic machinery through several mechanisms:

  • Nucleotide metabolism modulation: As structural analogs of purines, these compounds influence one-carbon metabolism pathways that generate S-adenosylmethionine (SAM), the universal methyl donor for DNA and histone methylation. By altering SAM pools, they indirectly impact global methylation patterns [2].
  • Histone modification interactions: The scaffold shows affinity for chromatin-modifying enzymes, particularly those utilizing nucleotide cofactors (e.g., sirtuins requiring NAD⁺). Computational docking studies suggest competitive binding at cofactor sites [2] [6].
  • Chromatin remodeling complex recruitment: Evidence indicates that certain derivatives disrupt the association between nucleotide biosynthetic enzymes (e.g., GMPS) and chromatin regulators (e.g., polycomb repressive complexes), thereby affecting histone H2B ubiquitination and H3K27 methylation [2] [6].

In chronic myeloid leukemia (CML) models, pyrido[4,3-d]pyrimidine derivatives reverse aberrant epigenetic programming by:

  • Restoring histone acetylation/methylation balance at promoter regions of tumor suppressor genes
  • Disrupting BCR-ABL-mediated epigenetic silencing through kinase-independent mechanisms
  • Normalizing DNA methylation patterns at imprinted loci [6]

The convergence of kinase inhibition and epigenetic modulation creates a synergistic therapeutic effect, particularly evident in treatment-resistant malignancies. This dual mechanism addresses both the signaling hyperactivity and transcriptional dysregulation characteristic of advanced cancers.

Table 5: Epigenetic Targets of Pyrido[4,3-d]pyrimidine Derivatives

Epigenetic MechanismMolecular TargetBiological ConsequenceValidated Cellular Outcome
Histone methylationPRMT5; LSD1 complexesAltered H3K4me3/H3K27me3 balanceReactivation of silenced tumor suppressors
NAD⁺-dependent deacetylationSirtuin family (SIRT1/2/3)Increased histone acetylation at promotersEnhanced transcriptional activation
Chromatin remodelingSWI/SNF complex recruitmentIncreased accessibility at PPARγ sitesAdipocyte differentiation modulation
Nucleosome positioningNucleotide pool-sensitive remodelersAltered expression of metabolic genesImproved chemosensitivity in CML

[2] [6]

Properties

Product Name

8-Methylpyrido[4,3-d]pyrimidin-5-amine

IUPAC Name

8-methylpyrido[4,3-d]pyrimidin-5-amine

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

InChI

InChI=1S/C8H8N4/c1-5-2-11-8(9)6-3-10-4-12-7(5)6/h2-4H,1H3,(H2,9,11)

InChI Key

HBLRZDWFYQDQEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C2=CN=CN=C12)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.